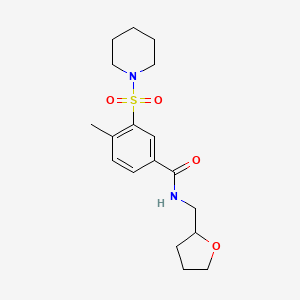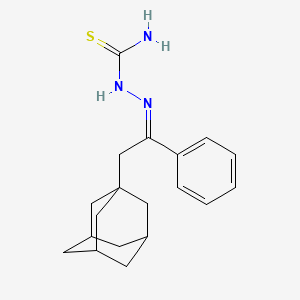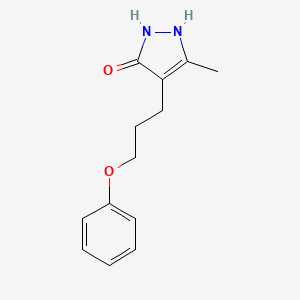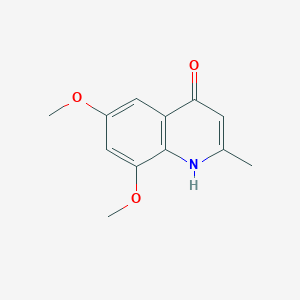
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.
Mécanisme D'action
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, which is essential for B cell activation and proliferation. By blocking BTK, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can prevent the activation and proliferation of B cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. It has also been shown to reduce the activation and proliferation of B cells in animal models of various diseases. In addition, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic properties, which make it suitable for oral dosing. However, one limitation is the lack of clinical data on the safety and efficacy of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in humans, which limits its potential use in clinical settings.
Orientations Futures
There are several potential future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to explore its potential use in diseases that are not currently being studied, such as neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in humans, which will be critical for its potential use in clinical settings.
Conclusion:
In conclusion, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a promising compound that has been studied for its potential use in treating various diseases. Its selective inhibition of BTK makes it a potentially useful tool for studying the role of B cells in disease pathogenesis. While further research is needed to determine its safety and efficacy in humans, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has the potential to be a valuable addition to the arsenal of drugs used to treat various diseases.
Méthodes De Synthèse
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-methyl-3-nitrobenzoic acid with piperidine in the presence of a reducing agent. The resulting intermediate is then reacted with tetrahydrofuran-2-ylmethylamine to form the final product. The synthesis method has been optimized to improve yield and purity, and the compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor signaling. By inhibiting BTK, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can block the activation and proliferation of B cells, which are involved in the pathogenesis of many diseases.
Propriétés
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-7-8-15(18(21)19-13-16-6-5-11-24-16)12-17(14)25(22,23)20-9-3-2-4-10-20/h7-8,12,16H,2-6,9-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJXSRWZVDKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)


![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)


![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)